

Spectroscopic data (NMR, IR, MS) of 4,6-Dichloropyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,6-Dichloropyrimidine-2-carbaldehyde

Cat. No.: B1343909

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Profile of 4,6-Dichloropyrimidine-5-carbaldehyde

Introduction: Elucidating a Key Pharmaceutical Intermediate

In the landscape of pharmaceutical development and organic synthesis, pyrimidine derivatives are of paramount importance, forming the core scaffold of numerous bioactive molecules. Among these, 4,6-Dichloropyrimidine-5-carbaldehyde (CAS No. 5305-40-8) stands out as a critical and versatile intermediate.^{[1][2]} Its di-chloro substitutions at the 4 and 6 positions, combined with the reactive aldehyde group at the 5 position, provide multiple avenues for synthetic modification, making it a valuable starting material for constructing complex molecular architectures.^[1]

This guide offers a comprehensive analysis of the spectroscopic data for 4,6-Dichloropyrimidine-5-carbaldehyde. As a Senior Application Scientist, the objective is not merely to present data, but to provide an interpretive framework, explaining the causal relationships between the molecular structure and its spectral output. This document is designed for researchers, chemists, and drug development professionals who require a deep, functional understanding of this compound for quality control, reaction monitoring, and structural verification.

A Note on Nomenclature: This guide focuses on the commercially available and well-documented 4,6-Dichloropyrimidine-5-carbaldehyde. While the initial topic request specified the 2-carbaldehyde isomer, a thorough review of scientific literature and chemical databases indicates a lack of available experimental spectroscopic data for that specific structure. The 5-carbaldehyde isomer, however, is extensively referenced and its characterization is crucial for its application in synthesis.

Molecular Structure and Physicochemical Properties

The foundation of any spectroscopic analysis is a precise understanding of the molecule's physical and structural properties.

Caption: Molecular structure of 4,6-Dichloropyrimidine-5-carbaldehyde.

The compound is a solid at room temperature with a melting point between 66-71 °C.[\[1\]](#)[\[3\]](#) Its key identifiers and properties are summarized below.

Property	Value	Source(s)
CAS Number	5305-40-8	[1] [3] [4]
Molecular Formula	C ₅ H ₂ Cl ₂ N ₂ O	[1] [4]
Molecular Weight	176.99 g/mol	[1] [4]
Appearance	Solid	
Melting Point	66-71 °C	[1] [3]
IUPAC Name	4,6-dichloropyrimidine-5-carbaldehyde	[4]

Spectroscopic Analysis: A Multi-Technique Approach

Structural confirmation relies on the convergence of data from multiple analytical techniques. While comprehensive experimental spectra for this specific molecule are not aggregated in a

single public source, we can construct a robust and predictive analysis based on data from its core structure and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of a molecule.

Note: Direct experimental ^1H and ^{13}C NMR data for 4,6-Dichloropyrimidine-5-carbaldehyde were not found in the surveyed literature. The following interpretation is based on an analysis of the parent compound, 4,6-Dichloropyrimidine[5], and predictive chemical shift theory. This approach is a self-validating system; the predicted shifts for the aldehyde and pyrimidine protons are based on well-understood electronic effects, providing a reliable reference for experimental verification.

Expected ^1H NMR Spectrum (in CDCl_3)

Predicted Chemical Shift (δ , ppm)	Multiplicity	Assignment	Rationale
~10.1 - 10.5	Singlet (s)	H (Aldehyde)	The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the C=O bond.
~8.9 - 9.1	Singlet (s)	H-2	The proton at the C-2 position is adjacent to two electronegative nitrogen atoms, causing a significant downfield shift. For the parent compound without the aldehyde, this peak appears at 8.82 ppm. ^[5] The electron-withdrawing aldehyde group at C-5 is expected to deshield this proton further.

Expected ^{13}C NMR Spectrum (in CDCl_3)

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
~185 - 190	C (Aldehyde)	The carbonyl carbon of an aldehyde typically appears in this far downfield region.
~160 - 165	C-4, C-6	These carbons are attached to electronegative chlorine atoms and are part of the heterocyclic aromatic system, placing them significantly downfield.
~158 - 162	C-2	This carbon is situated between two nitrogen atoms, resulting in a strong deshielding effect.
~125 - 130	C-5	The carbon bearing the aldehyde group. Its chemical shift is influenced by both the adjacent chloro-substituted carbons and the attached aldehyde.

Infrared (IR) Spectroscopy

IR spectroscopy is an indispensable tool for identifying the functional groups within a molecule. The analysis relies on the principle that specific bonds vibrate at characteristic frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR) A small amount of the solid sample is placed directly on the ATR crystal (typically diamond). The spectrum is acquired by measuring the absorption of an internally reflected infrared beam. This technique requires minimal sample preparation and is non-destructive.

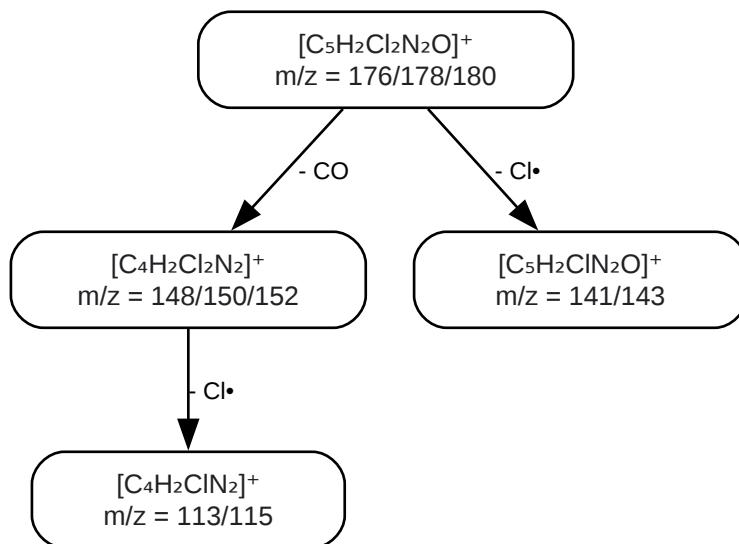
Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Expected Intensity
~3100 - 3000	C-H Stretch	Aromatic (C2-H)	Weak to Medium
~1715 - 1695	C=O Stretch	Aldehyde	Strong, Sharp
~1580 - 1550	C=N Stretch	Pyrimidine Ring	Medium to Strong
~1500 - 1400	C=C Stretch	Pyrimidine Ring	Medium
~850 - 750	C-Cl Stretch	Aryl Halide	Strong

Interpretation: The most diagnostic peak in the IR spectrum is the strong, sharp absorption band for the aldehyde C=O stretch, expected around 1700 cm⁻¹. Its presence is a primary indicator of the aldehyde functionality. The C-Cl stretching vibrations, typically appearing in the fingerprint region below 850 cm⁻¹, confirm the halogenation of the pyrimidine ring. The C=N and C=C stretching bands affirm the presence of the heterocyclic aromatic core.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. Electron Ionization (EI) is a common technique for analyzing small organic molecules.


Expected Mass Spectrum (Electron Ionization)

The molecular weight of 4,6-Dichloropyrimidine-5-carbaldehyde is 176.99 g/mol. A key feature in its mass spectrum is the isotopic pattern caused by the two chlorine atoms (³⁵Cl and ³⁷Cl).

- Molecular Ion (M⁺): A cluster of peaks will be observed at m/z 176, 178, and 180.
 - m/z 176: Corresponds to the molecule with two ³⁵Cl atoms.
 - m/z 178: Corresponds to the molecule with one ³⁵Cl and one ³⁷Cl atom.
 - m/z 180: Corresponds to the molecule with two ³⁷Cl atoms.

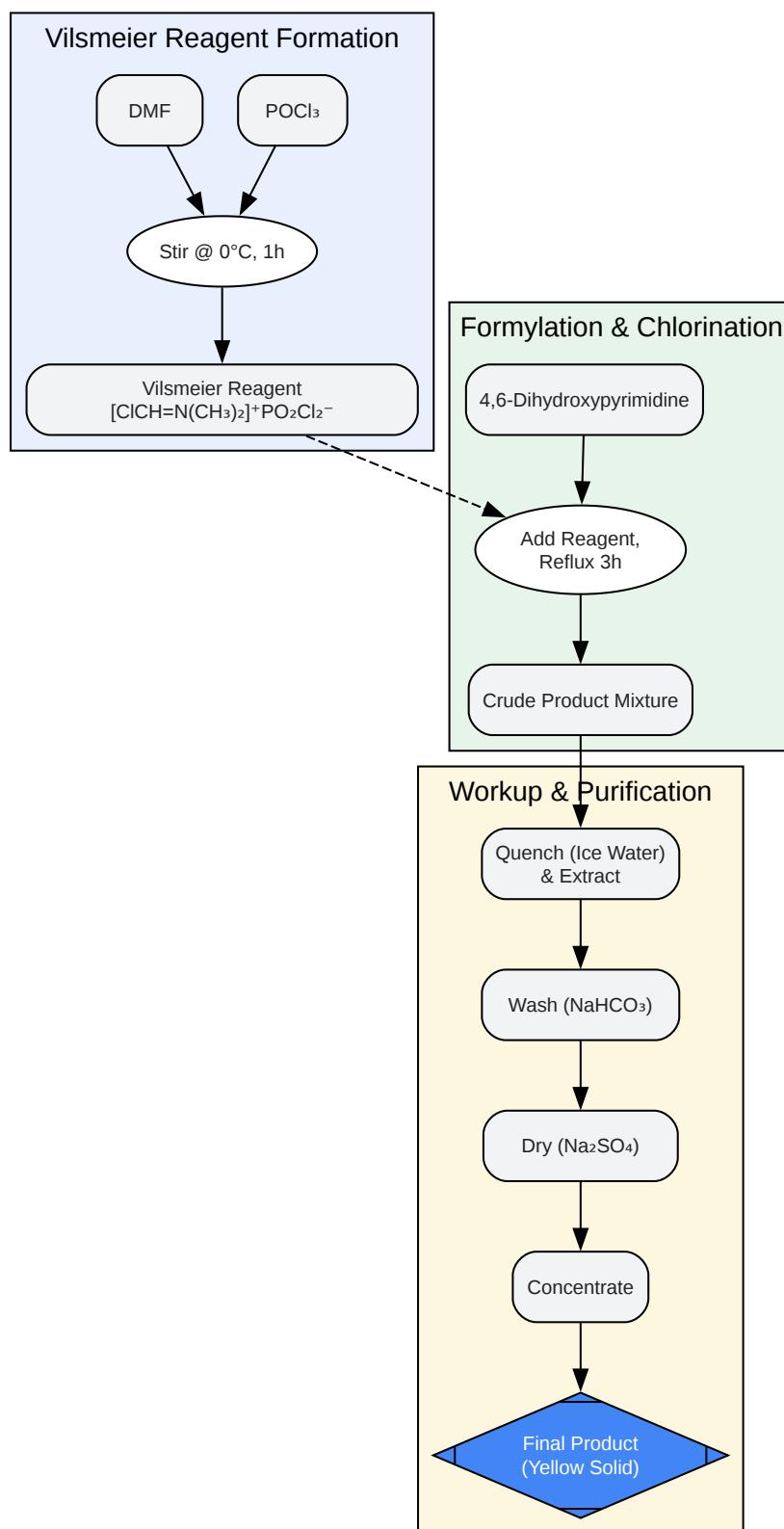
- Causality: The natural abundance of ^{35}Cl (~75.8%) and ^{37}Cl (~24.2%) dictates that the relative intensity of these peaks will be approximately 9:6:1, which is a definitive signature for a molecule containing two chlorine atoms.

Plausible Fragmentation Pathway: The fragmentation of the molecular ion is a self-validating process that must follow the principles of chemical stability. The initial fragmentation events are typically the loss of small, stable neutral molecules or radicals.

[Click to download full resolution via product page](#)

Caption: Proposed EI-MS fragmentation pathway for 4,6-Dichloropyrimidine-5-carbaldehyde.

Interpretation:


- Loss of Carbon Monoxide: A common fragmentation for aromatic aldehydes is the loss of a neutral CO molecule (28 Da). This would lead to a fragment ion cluster at m/z 148/150/152, corresponding to the 4,6-dichloropyrimidine radical cation. This fragment is essentially the mass spectrum of the parent 4,6-Dichloropyrimidine molecule.^{[6][7]}
- Loss of a Chlorine Radical: The molecular ion can also lose a chlorine radical (35 or 37 Da) to produce a fragment ion cluster at m/z 141/143.
- Sequential Loss: The fragment at m/z 148 can subsequently lose a chlorine radical to yield an ion at m/z 113.

Synthesis and Reaction Workflow

Understanding the synthesis of a compound provides context for potential impurities and validates its structure. The most common and scalable method for producing 4,6-Dichloropyrimidine-5-carbaldehyde is the Vilsmeier-Haack reaction.[\[2\]](#)

Experimental Protocol: Vilsmeier-Haack Synthesis This protocol is adapted from a documented high-yield, small-scale synthesis.[\[2\]](#)

- A mixture of N,N-dimethylformamide (DMF, 3.2 mL) and phosphorus oxychloride (POCl₃, 10 mL) is stirred for 1 hour at 0 °C to generate the Vilsmeier reagent *in situ*.
- 4,6-dihydroxypyrimidine (2.5 g, 22.3 mmol) is added to the reagent mixture.
- The mixture is stirred for 30 minutes at ambient temperature.
- The reaction is heated to reflux for 3 hours.
- Volatile components are removed under reduced pressure.
- The residue is carefully poured into ice water and extracted multiple times with a suitable organic solvent (e.g., diethyl ether).
- The combined organic phases are washed with aqueous sodium bicarbonate and dried over anhydrous sodium sulfate.
- The solvent is evaporated to afford the final product as a yellow solid (Reported Yield: 95%).
[\[2\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for the Vilsmeier-Haack synthesis of 4,6-Dichloropyrimidine-5-carbaldehyde.

Conclusion

The structural elucidation of 4,6-Dichloropyrimidine-5-carbaldehyde is reliably achieved through a synergistic application of NMR, IR, and Mass Spectrometry. The key spectroscopic identifiers are:

- ^1H NMR: A downfield singlet for the aldehyde proton (~10.1-10.5 ppm) and another for the C-2 proton (~8.9-9.1 ppm).
- IR: A strong, characteristic C=O stretching vibration around 1700 cm^{-1} .
- MS: A molecular ion cluster at m/z 176/178/180 with a distinctive 9:6:1 intensity ratio, confirming the presence of two chlorine atoms.

This guide provides the foundational data and interpretive logic required by researchers to confidently identify, utilize, and modify this essential chemical building block in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. 4,6-Dichloropyrimidine-5-carboxaldehyde, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
2. pdf.benchchem.com [pdf.benchchem.com]
3. 5305-40-8 Cas No. | 4,6-Dichloropyrimidine-5-carboxaldehyde | Apollo [store.apolloscientific.co.uk]
4. 4,6-Dichloro-5-pyrimidinecarbaldehyde | C5H2Cl2N2O | CID 819691 - PubChem [pubchem.ncbi.nlm.nih.gov]
5. 4,6-Dichloropyrimidine(1193-21-1) ^1H NMR spectrum [chemicalbook.com]
6. 4,6-Dichloropyrimidine | C4H2Cl2N2 | CID 70943 - PubChem [pubchem.ncbi.nlm.nih.gov]
7. Pyrimidine, 4,6-dichloro- [webbook.nist.gov]

- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) of 4,6-Dichloropyrimidine-2-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1343909#spectroscopic-data-nmr-ir-ms-of-4-6-dichloropyrimidine-2-carbaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com